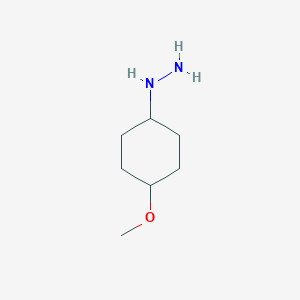
Hydrazine, (4-methoxycyclohexyl)-
Overview
Description
Hydrazine, (4-methoxycyclohexyl)-, also known as (4-Methoxycyclohexyl)hydrazine, is a chemical compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Preparation Methods
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various aldehydes or ketones. For (4-Methoxycyclohexyl)hydrazine, the preparation method involves the reaction of 4-methoxycyclohexanone with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods for hydrazine derivatives often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired product’s purity .
Chemical Reactions Analysis
Hydrazine, (4-methoxycyclohexyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydrazine derivatives and substituted products .
Scientific Research Applications
Hydrazine, (4-methoxycyclohexyl)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications of hydrazine derivatives often involves this compound as a model compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, (4-methoxycyclohexyl)-, involves its interaction with various molecular targets and pathways. In organic chemistry, it acts as a nucleophile, participating in nucleophilic addition reactions with carbonyl compounds to form hydrazones . The formation of hydrazones involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfers and the elimination of water . This mechanism is similar to that of other hydrazine derivatives and is a key step in many synthetic processes .
Comparison with Similar Compounds
Hydrazine, (4-methoxycyclohexyl)-, can be compared to other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of various pharmaceuticals and as a reagent in organic chemistry.
Dimethylhydrazine: Employed as a rocket propellant and in the synthesis of other chemicals.
Isoniazid: A well-known anti-tuberculosis drug that contains a hydrazine functional group.
The uniqueness of (4-Methoxycyclohexyl)hydrazine lies in its specific structure, which includes a methoxy group attached to a cyclohexyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Properties
IUPAC Name |
(4-methoxycyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMTYVBDPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















